molecular formula C16H14N4OS B5824050 N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide

Numéro de catalogue B5824050
Poids moléculaire: 310.4 g/mol
Clé InChI: KQKWTYPZAJBEON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are essential regulators of apoptosis, or programmed cell death, and are often dysregulated in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide selectively binds to the BH3-binding groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-w. By binding to these proteins, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide prevents their interaction with pro-apoptotic proteins such as BAK and BAX, which are required for the initiation of apoptosis. This results in the release of cytochrome c from the mitochondria and activation of caspases, leading to cell death.
Biochemical and Physiological Effects:
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In preclinical studies, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to have limited efficacy in some cancer cell lines, suggesting that the response to N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide may be dependent on the genetic and molecular characteristics of the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide is a small molecule inhibitor that can be easily synthesized and is commercially available. It has been extensively studied in preclinical models of cancer, making it a well-established tool for studying the mechanisms of apoptosis and the role of BCL-2 family proteins in cancer. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has limitations in terms of its selectivity and potency. It selectively targets only a subset of BCL-2 family proteins and has limited efficacy in some cancer cell lines, suggesting that it may not be effective in all types of cancer.

Orientations Futures

There are several future directions for the development of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide and related compounds. One approach is to improve the selectivity and potency of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide by modifying its chemical structure. Another approach is to combine N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide with other targeted therapies or immunotherapies to enhance its efficacy. Additionally, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide and related compounds may have applications beyond cancer, such as in the treatment of autoimmune diseases or neurodegenerative disorders. Overall, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has shown promise as a tool for studying the mechanisms of apoptosis and as a potential therapeutic agent for the treatment of cancer.

Méthodes De Synthèse

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis involves a series of chemical reactions starting with the condensation of 4-methylbenzoyl chloride with 2-aminobenzothiazole to form N-(4-methylbenzoyl)-2-aminobenzothiazole. This intermediate is then reacted with formaldehyde and ammonium acetate to form N-(4-methylbenzoyl)-2-amino-N-(1,3-benzothiazol-2-yl)acetamide. Finally, this compound is reacted with hydrazine hydrate to form N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide.

Applications De Recherche Scientifique

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been extensively studied in preclinical models of cancer. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, multiple myeloma, and solid tumors such as lung, breast, and colon cancer. N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Propriétés

IUPAC Name

N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWTYPZAJBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.